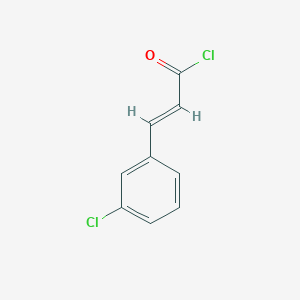

(2E)-3-(3-Chlorophenyl)acryloyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNRDAIXZJFMEX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256559 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-06-5 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Acyl Halide Chemistry

Acyl halides, and more specifically acyl chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide atom. nih.gov They are among the most reactive of the carboxylic acid derivatives, a property that makes them highly valuable in organic synthesis.

The high reactivity of acyl chlorides stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon. This, combined with the electron-withdrawing nature of both the oxygen and chlorine atoms, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the facile conversion of acyl chlorides into a variety of other functional groups, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. nih.govwikipedia.org

The synthesis of acyl chlorides is most commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. chemguide.co.uklibretexts.org Several reagents can be employed for this transformation, each with its own advantages.

Common Chlorinating Agents for Carboxylic Acids:

| Reagent | Formula | Byproducts | Advantages |

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. chemguide.co.uklibretexts.org |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder than thionyl chloride and useful for sensitive substrates. wikipedia.org |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | Highly reactive, often used for less reactive acids. chemguide.co.uklibretexts.org |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Another effective reagent, though less common than SOCl₂. chemguide.co.uklibretexts.org |

(2E)-3-(3-Chlorophenyl)acryloyl chloride, as an α,β-unsaturated acyl chloride, shares this characteristic high reactivity at the carbonyl center. However, the presence of the conjugated double bond introduces additional reaction pathways, which will be discussed in the following section.

Significance of 2e 3 3 Chlorophenyl Acryloyl Chloride As a Synthetic Building Block

The utility of (2E)-3-(3-Chlorophenyl)acryloyl chloride as a synthetic building block is derived from its unique combination of functional groups. The molecule can be seen as having three key reactive domains: the acyl chloride, the α,β-unsaturated system, and the substituted aromatic ring.

The acyl chloride function allows for the construction of various derivatives through reactions with nucleophiles. For instance, reaction with alcohols and amines will yield the corresponding esters and amides, respectively. These reactions are foundational in the synthesis of numerous compounds, including polymers, pharmaceuticals, and agrochemicals. ashdin.commdpi.comguidechem.com

The α,β-unsaturated carbonyl system provides a second site for nucleophilic attack, specifically at the β-carbon, in a process known as conjugate or Michael addition. rsc.org This vinylogous reactivity allows for the introduction of a wide range of substituents at the β-position, further extending the synthetic possibilities. rsc.org The electrophilicity of the β-carbon is a result of resonance delocalization of the electron density towards the electronegative oxygen atom of the carbonyl group.

The presence of a chlorine atom on the phenyl ring also influences the compound's reactivity and provides a handle for further functionalization, for example, through transition metal-catalyzed cross-coupling reactions. smolecule.com Furthermore, the substitution pattern on the aromatic ring can be crucial in tuning the electronic properties and biological activity of the final products. For instance, studies on substituted cinnamoyl derivatives have shown that the nature and position of the substituent on the phenyl ring can significantly impact their therapeutic potential. nih.gov

Overview of Research Trajectories for Similar α,β Unsaturated Acyl Chlorides

Traditional Synthetic Routes to Acryloyl Chlorides

Traditional methods for synthesizing acryloyl chlorides rely on the reaction of the corresponding acrylic acid with a strong chlorinating agent. These reagents directly convert the carboxylic acid's hydroxyl group into a chloride.

Reaction of Acrylic Acid Derivatives with Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Pentachloride)

The conversion of a carboxylic acid, such as (2E)-3-(3-Chlorophenyl)acrylic acid, to its corresponding acyl chloride is a standard transformation in organic chemistry. Several common chlorinating agents are employed for this purpose, each with distinct advantages and byproducts.

Thionyl Chloride (SOCl₂) : This is a widely used reagent for preparing acid chlorides because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.comrsc.org The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like dichloromethane (B109758) or neat. researchgate.net

Oxalyl Chloride ((COCl)₂) : Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is also highly effective. wikipedia.orgchemicalbook.com Its reaction with a carboxylic acid produces volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl. guidechem.com These reactions are often run at lower temperatures and can be catalyzed by N,N-dimethylformamide (DMF). nih.govresearchgate.net The use of oxalyl chloride can be advantageous for substrates sensitive to the harsher conditions of thionyl chloride. chemicalbook.com

Phosphorus Pentachloride (PCl₅) : PCl₅ is another powerful chlorinating agent for this transformation. The reaction yields the desired acid chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. iharanikkei.net

Benzoyl Chloride (C₆H₅COCl) : Acrylic acid can be converted to acryloyl chloride by reacting it with benzoyl chloride. wikipedia.orgprepchem.com This method can be performed via reactive distillation, where the lower-boiling acryloyl chloride is distilled off as it forms, driving the equilibrium forward. iharanikkei.net

The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the ease of purification. For unsaturated systems like (2E)-3-(3-Chlorophenyl)acryloyl chloride, milder reagents like oxalyl chloride may be preferred to avoid unwanted side reactions involving the double bond. chemicalbook.com

Table 1: Comparison of Traditional Chlorinating Agents for Acryloyl Chloride Synthesis

| Chlorinating Agent | Formula | Typical Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Volatile byproducts simplify purification. masterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, high selectivity. wikipedia.orgchemicalbook.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Strong reagent, solid byproduct. iharanikkei.net |

| Benzoyl Chloride | C₆H₅COCl | Benzoic Acid | Can be used in reactive distillation. iharanikkei.netwikipedia.org |

Mechanistic Insights into Traditional Chlorination Pathways

The mechanisms for the conversion of carboxylic acids to acyl chlorides vary depending on the chlorinating agent.

With thionyl chloride , the reaction begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂. rsc.orglibretexts.org This forms a protonated chlorosulfite intermediate. A chloride ion is expelled, and subsequent deprotonation by a base (like pyridine (B92270), if added, or another molecule of the carboxylic acid) yields a key intermediate, an acyl chlorosulfite. libretexts.orglibretexts.org The final step involves an internal nucleophilic attack by the chloride ion on the carbonyl carbon, proceeding through a substitution pathway (SNi), which releases the final acyl chloride product along with gaseous SO₂ and HCl. masterorganicchemistry.comlibretexts.org

The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org DMF first reacts with oxalyl chloride to form a reactive electrophilic species known as the Vilsmeier reagent, an iminium salt. wikipedia.orgyoutube.com The carboxylic acid then attacks this Vilsmeier reagent, forming a new intermediate. This intermediate readily eliminates the acyl chloride product and regenerates the DMF catalyst, while also releasing CO and CO₂. wikipedia.orgyoutube.com This catalytic cycle makes the process highly efficient even with substoichiometric amounts of DMF. nih.gov

Catalytic Approaches in the Synthesis of this compound

To overcome some of the limitations of traditional stoichiometric reagents, catalytic methods have been developed. These approaches often offer higher efficiency, milder reaction conditions, and a better environmental profile.

Application of Lewis Acid Catalysis (e.g., Zinc Oxide, Zirconium Tetrachloride)

Lewis acids are effective catalysts for activating electrophiles. youtube.com In the context of acyl chloride synthesis, they can facilitate the reaction between a carboxylic acid and a chlorine source. A notable process involves the reaction of acrylic acid with phenylchloroform (benzotrichloride) in the presence of a Lewis acid catalyst to produce acryloyl chloride. google.comgoogle.com

Zinc Oxide (ZnO) and Zirconium Tetrachloride (ZrCl₄) have been identified as particularly effective catalysts for this transformation. google.comgoogle.comjustia.com Zirconium(IV) chloride is a versatile Lewis acid used in various organic syntheses, including Friedel-Crafts reactions, due to its ability to activate substrates. noahchemicals.comatamanchemicals.comresearchgate.net

The reaction is typically conducted at elevated temperatures (above 105°C), and the acryloyl chloride product is often distilled off as it is formed. google.comgoogle.com This method can produce high-quality acryloyl chloride with minimal formation of byproducts like 3-chloroacryloyl chloride. google.com The Lewis acid catalyst activates the chlorine donor, facilitating the attack by the carboxylic acid. youtube.com

Table 2: Lewis Acid Catalysts in Acryloyl Chloride Synthesis

| Catalyst | Formula | Chlorine Source | Key Reaction Conditions |

|---|---|---|---|

| Zinc Oxide | ZnO | Phenylchloroform | T > 105°C, with polymerization inhibitor. google.comgoogle.com |

| Zirconium Tetrachloride | ZrCl₄ | Phenylchloroform | T > 105°C, with polymerization inhibitor. google.comgoogle.comjustia.com |

Organocatalytic Systems in Acid Chloride Formation

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. As mentioned previously, N,N-dimethylformamide (DMF) is a classic organocatalyst for the conversion of carboxylic acids to acid chlorides using oxalyl chloride or similar reagents. nih.govresearchgate.net

The key to this catalysis is the formation of the Vilsmeier reagent. rsc.orgwikipedia.org This highly reactive intermediate is more susceptible to nucleophilic attack by the carboxylic acid than the chlorinating agent itself. The process is highly efficient, allowing for near-equimolar amounts of the carboxylic acid and chlorinating agent to be used at room temperature, with only a catalytic quantity of DMF. nih.govresearchgate.net This approach is considered a sustainable and green method due to the mild conditions and high atom economy. nih.gov

Advanced Reaction Engineering for the Production of this compound

Modern chemical production increasingly focuses on process intensification and safety, leading to the development of advanced reaction engineering techniques. For the synthesis of highly reactive and potentially unstable compounds like acryloyl chlorides, these methods are particularly valuable.

Continuous-Flow Microreactors : The synthesis of acryloyl chloride has been successfully adapted to continuous-flow systems. nih.govresearchgate.net In a microreactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment. This technology offers superior heat and mass transfer, allowing for highly exothermic reactions to be run safely. researchgate.net For the synthesis of acryloyl chloride using oxalyl chloride and catalytic DMF, near-full conversion can be achieved in minutes under mild conditions. nih.gov This on-demand synthesis capability minimizes the risks associated with storing large quantities of an unstable product. researchgate.net

Reactive Distillation : This technique combines chemical reaction and distillation in a single unit. It is particularly effective for equilibrium-limited reactions where one of the products is more volatile than the reactants. As seen in the synthesis using benzoyl chloride, the acryloyl chloride product can be continuously removed from the reaction mixture by distillation as it is formed, which shifts the equilibrium toward the product side and results in a high yield. iharanikkei.net

These advanced engineering approaches provide safer, more efficient, and scalable routes for the production of this compound and other reactive chemical intermediates.

Continuous-Flow System Methodologies for Acid Chloride Synthesis

Continuous-flow chemistry, particularly utilizing microreactors, has emerged as a superior alternative to conventional batch synthesis for acid chlorides, offering enhanced safety, efficiency, and scalability. researchgate.netuni-mainz.de This technology is especially advantageous for the synthesis of reactive molecules like acryloyl chlorides, which can be unstable. nih.govwikipedia.org

Research into the continuous-flow synthesis of acryloyl chloride and its derivatives has demonstrated the successful use of both thionyl chloride and oxalyl chloride as chlorinating agents. nih.govnih.gov In a typical setup, a solution of the carboxylic acid, such as (2E)-3-(3-Chlorophenyl)acrylic acid, and the chlorinating agent are pumped through separate inlets into a heated microreactor. The small dimensions of the reactor channels ensure rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. uni-mainz.de

The reaction time, or residence time, within the flow reactor is significantly shorter than in batch processes, often on the order of minutes. nih.govsemanticscholar.org For instance, studies on the synthesis of related acid chlorides have shown that near-complete conversions can be achieved in as little as 1 to 3 minutes. nih.gov This rapid conversion, coupled with the small reaction volume, greatly reduces the risks associated with the handling of hazardous reagents and unstable intermediates. researchgate.net A Chinese patent describes a continuous production method for acryloyl chloride using thionyl chloride, where the reactants are preheated and fed into a reaction vessel, with the product being continuously removed by rectification. google.com

The table below illustrates typical parameters that could be adapted for the continuous-flow synthesis of this compound, based on findings for analogous compounds. nih.govguidechem.com

| Parameter | Value |

| Starting Material | (2E)-3-(3-Chlorophenyl)acrylic acid |

| Chlorinating Agent | Thionyl chloride or Oxalyl chloride |

| Catalyst | Dimethylformamide (DMF) (catalytic) |

| System | Microreactor |

| Temperature | 40-80 °C |

| Residence Time | 1-25 minutes |

| Conversion | >90% |

This table presents representative data for the continuous-flow synthesis of acid chlorides, which can be extrapolated for the synthesis of this compound.

Solvent-Free Reaction Conditions for Enhanced Sustainability

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and simplify product purification. For the synthesis of acid chlorides, a particularly effective and sustainable method involves the use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) at room temperature. nih.govnih.gov

This approach has been successfully applied to a range of carboxylic acids, yielding the corresponding acid chlorides with high efficiency. nih.gov The reaction of (2E)-3-(3-Chlorophenyl)acrylic acid under these conditions would proceed by mixing the solid carboxylic acid with near-equimolar amounts of oxalyl chloride and a catalytic drop of DMF. The reaction is typically vigorous, with the evolution of gaseous byproducts (HCl, CO, and CO₂), and proceeds to completion within a very short time frame, often just a few minutes. nih.gov

The primary advantages of this solvent-free method are the elimination of hazardous solvents, reduced energy consumption due to ambient reaction temperatures, and simplified workup, as the volatile byproducts are easily removed. Research has shown that this oxalyl chloride-mediated, solvent-free procedure is among the most sustainable methods for acid chloride synthesis. nih.govnih.gov

The following table outlines the conditions for a solvent-free synthesis of this compound, based on established protocols for similar carboxylic acids. nih.gov

| Parameter | Value |

| Starting Material | (2E)-3-(3-Chlorophenyl)acrylic acid |

| Reagent | Oxalyl chloride (near-equimolar) |

| Catalyst | Dimethylformamide (DMF) (catalytic) |

| Solvent | None |

| Temperature | Room Temperature |

| Reaction Time | 1-5 minutes |

| Purity | High, with easy removal of byproducts |

This table illustrates representative data for the solvent-free synthesis of acid chlorides, applicable to the synthesis of this compound.

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for this compound is nucleophilic acyl substitution. This class of reactions is characterized by the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group. The high reactivity of acyl chlorides in these transformations is well-established. nii.ac.jpnih.gov

Electrophilic Nature of the Carbonyl Carbon

The carbonyl carbon in this compound is highly electrophilic. This pronounced electrophilicity arises from the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon. nii.ac.jp This creates a significant partial positive charge on the carbon, making it a prime target for attack by a wide range of nucleophiles, even those that are weakly nucleophilic. nii.ac.jp The presence of the 3-chlorophenyl group further influences the electronic properties of the molecule, though the immediate electronic environment of the carbonyl group is the dominant factor in its reactivity.

Formation and Collapse of Tetrahedral Intermediates

The mechanism of nucleophilic acyl substitution on this compound proceeds through a well-accepted addition-elimination mechanism. rsc.orgnih.gov The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. wikipedia.orgreddit.com

This intermediate is typically unstable and rapidly undergoes the second stage of the mechanism: the collapse of the intermediate. In this step, the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. organic-chemistry.org

Stereochemical Considerations in Reactivity

The stereochemistry of this compound plays a crucial role in its reactivity, particularly in reactions where new stereocenters can be formed.

Stereoselectivity in Derivatization Reactions

When this compound reacts with chiral nucleophiles or in the presence of chiral catalysts, the formation of diastereomeric products is possible. The (2E)-geometry of the substrate can lead to diastereoselectivity in such reactions. The rigid and planar nature of the cinnamoyl backbone can create a biased steric environment, influencing the facial selectivity of nucleophilic attack.

For example, in reactions with chiral alcohols or amines to form esters or amides, the (2E)-configuration can influence the stereochemical outcome if the reaction proceeds through a spatially organized transition state. While specific studies on the stereoselective derivatization of this compound are not widely documented, general principles of asymmetric synthesis suggest that the defined geometry of this substrate can be exploited to achieve stereocontrol in the synthesis of more complex chiral molecules. rsc.org

Influence of the Meta-Chlorophenyl Substitution on Reactivity

The presence of a chlorine atom at the meta position of the phenyl ring in this compound significantly influences its reactivity, primarily through electronic effects. The chloro group is known to be electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+M). However, for a meta-substituent, the resonance effect is generally considered to be less significant compared to its inductive effect.

The electron-withdrawing nature of the chlorine atom at the meta-position increases the electrophilicity of the carbonyl carbon. This is due to the propagation of the inductive effect through the conjugated π-system of the phenyl ring and the vinyl group to the carbonyl carbon. An enhanced partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack.

Kinetic studies on the reactions of substituted cinnamoyl chlorides with various nucleophiles, such as anilines, provide quantitative insight into these substituent effects. The reactivity of these systems can often be correlated using the Hammett equation, which relates the reaction rates of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent.

For the reaction of cinnamoyl chlorides with anilines, a positive ρ value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state of the nucleophilic attack. The σ value for a meta-chloro substituent is positive, reflecting its electron-withdrawing character. Consequently, this compound is expected to be more reactive towards nucleophiles than the unsubstituted cinnamoyl chloride.

Research on the aminolysis of cinnamoyl chlorides has shown that these reactions can proceed through a stepwise mechanism involving a tetrahedral intermediate. The rate-determining step can be either the formation or the breakdown of this intermediate. The positive ρ value observed in these studies suggests that the transition state has a developed negative charge, consistent with the rate-limiting breakdown of the tetrahedral intermediate. rsc.org

The influence of the meta-chloro substituent can be contextualized by comparing its expected reactivity with other substituted cinnamoyl chlorides in a representative reaction, such as the reaction with aniline (B41778) in acetonitrile (B52724). While specific kinetic data for the meta-chloro derivative was not found in the immediate search, the principles of physical organic chemistry allow for a qualitative and semi-quantitative prediction based on Hammett parameters.

Table 1: Hammett Substituent Constants (σ) and Predicted Relative Reactivity of Substituted Cinnamoyl Chlorides

| Substituent (X) in X-C₆H₄CH=CHCOCl | Hammett σmeta | Hammett σpara | Predicted Relative Reactivity (Qualitative) |

| H | 0.00 | 0.00 | Baseline |

| 3-Cl | +0.37 | - | More reactive than H |

| 4-Cl | - | +0.23 | More reactive than H |

| 3-NO₂ | +0.71 | - | Significantly more reactive than 3-Cl |

| 4-NO₂ | - | +0.78 | Significantly more reactive than 4-Cl |

| 3-CH₃ | -0.07 | - | Less reactive than H |

| 4-CH₃ | - | -0.17 | Less reactive than H |

| 3-OCH₃ | +0.12 | - | Slightly more reactive than H |

| 4-OCH₃ | - | -0.27 | Less reactive than H |

This table presents standard Hammett constants, which are a guide to the electronic effect of the substituent. The predicted reactivity is based on a reaction with a positive ρ value, such as aminolysis.

The vinyl group in the cinnamoyl system can also play a role in transmitting the electronic effects of the substituent. It has been observed that the interposition of a vinylene group between the phenyl ring and the reaction center can modulate the magnitude of the substituent effects compared to analogous benzoyl systems. rsc.org Studies on the solvolysis of substituted cinnamoyl chlorides have also been conducted, providing further evidence for the influence of substituents on reactivity. These studies often employ the Grunwald-Winstein equation to analyze the effect of the solvent on the reaction rates. osti.gov

Applications of 2e 3 3 Chlorophenyl Acryloyl Chloride in Organic Synthesis

Introduction of Acryloyl Moieties into Organic Substrates

The primary utility of (2E)-3-(3-Chlorophenyl)acryloyl chloride lies in its function as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-heteroatom bonds and thereby introducing the acryloyl scaffold into different organic substrates.

Acylation Reactions with Various Nucleophiles (e.g., Alcohols, Amines)

This compound readily reacts with a wide range of nucleophiles. As is characteristic of acyl chlorides, it engages in nucleophilic acyl substitution reactions. wikipedia.orgwordpress.com

With Alcohols: The reaction with alcohols proceeds to form the corresponding esters. This esterification is a fundamental transformation, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. wordpress.comresearchgate.net The general reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride.

With Amines: Similarly, primary and secondary amines react with this compound to yield N-substituted amides. wordpress.comrdd.edu.iq This amidation reaction is typically rapid and efficient. In these reactions, two equivalents of the amine may be used, with one acting as the nucleophile and the second as a base to sequester the HCl formed. wordpress.com

These acylation reactions are foundational for synthesizing a broad spectrum of molecules where the (2E)-3-(3-chlorophenyl)acryloyl group is a key structural component.

Selective Acylation Strategies

In molecules containing multiple nucleophilic sites, such as hydroxyalkylamines, selective acylation can be a challenge. The reaction of acyl chlorides like this compound can potentially occur at both the hydroxyl (O-acylation) and amino (N-acylation) groups. researchgate.net

Research into the selectivity of acylation of ethanolamines with acryloyl chlorides has shown that both N- and O-acylation are possible, which can lead to a mixture of products, including ester amides. researchgate.net The reaction conditions, such as temperature and the nature of the solvent, can influence the selectivity. Generally, the more nucleophilic amino group reacts preferentially over the hydroxyl group. researchgate.net Achieving high chemoselectivity is crucial for synthesizing pure, well-defined molecules and avoiding undesirable byproducts that could lead to issues like gelation in polymerization processes. researchgate.nettsijournals.com The development of continuous-flow microreactor systems has provided a method for the fast and selective synthesis of unstable acyl chlorides, which can then be used in subsequent reactions with enhanced control. nih.gov

Synthesis of Functionalized Esters and Amides

Building upon the fundamental acylation reactions, this compound is a key reagent for the deliberate synthesis of specific classes of esters and amides, which may themselves be precursors to more complex molecules or possess useful properties.

Preparation of Acrylate (B77674) Esters

The synthesis of acrylate esters is a direct application of the acylation of alcohols. rsc.org These reactions are typically performed by treating an alcohol with the acryloyl chloride in the presence of a base. researchgate.net A general procedure involves dissolving the alcohol in a suitable solvent like dichloromethane (B109758) and adding the acryloyl chloride and a base such as triethylamine at room temperature. researchgate.net This method is widely applicable for producing various acrylate esters which are valuable monomers in polymer chemistry. rsc.orgdtic.mil Continuous flow processes have also been developed for the efficient and safe synthesis of acrylate monomers, offering high conversions and minimizing side products. rsc.org

Table 1: Examples of Acrylate Ester Synthesis Conditions

| Alcohol | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| n-Octanol | Triethylamine | Tubular Reactor | 0.5 - 5 min | 95% (isolated) | rsc.org |

| Furfuryl Alcohol | Triethylamine | Dichloromethane | 30 - 60 min | - | researchgate.net |

| Hydroxyacetone | - | 1,2-dichloroethane | - | - | dtic.mil |

Note: This table is illustrative and based on general procedures for acrylate ester synthesis.

Formation of Acrylamide (B121943) Derivatives

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted (2E)-3-(3-chlorophenyl)acrylamides. rdd.edu.iqnih.gov These compounds are of interest in medicinal chemistry and materials science. For example, various N-substituted acrylamides have been synthesized by reacting substituted aromatic primary amines with acryloyl chloride in the presence of triethylamine. rdd.edu.iq These acrylamide derivatives can then be used as monomers for copolymerization to create new polymers with diverse properties. rdd.edu.iq Additionally, certain acrylamide derivatives have been investigated for their biological activities. nih.gov

The synthesis typically involves the dropwise addition of the acryloyl chloride to a solution of the amine and a base in an appropriate solvent. The resulting acrylamides are often crystalline solids that can be purified by recrystallization.

Construction of Heterocyclic Systems

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The α,β-unsaturated carbonyl system, combined with the reactive acyl chloride, allows for a range of cyclization reactions with binucleophiles. ekb.eg

One significant application is in the synthesis of pyrazoline derivatives. rasayanjournal.co.in Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. phytojournal.com A common synthetic route involves the initial preparation of 3,5-diaryl-2-pyrazolines, which are then acylated at the N1 position using a cinnamoyl chloride, such as this compound. rasayanjournal.co.in This reaction is typically carried out by refluxing the pyrazoline intermediate with the acyl chloride in a dry solvent like benzene (B151609). rasayanjournal.co.in

Furthermore, the α,β-unsaturated acyl chloride moiety can participate in cycloaddition or condensation reactions to form other heterocyclic systems. For instance, reactions with urea (B33335) can lead to the formation of pyrimidinones. ijprs.com The reaction of acryloyl chlorides with binucleophiles like hydrazines, ureas, and aminothiazoles provides a versatile strategy for constructing a wide array of heterocycles. ekb.eg The specific outcome of the reaction often depends on the nature of the binucleophile and the reaction conditions employed. ekb.egekb.eg

Table 2: Heterocycles Derived from Cinnamoyl Chlorides

| Reactant | Resulting Heterocycle | General Method | Reference |

|---|---|---|---|

| 3,5-Diaryl-2-pyrazoline | N1-Cinnamoyl-3,5-diaryl-2-pyrazoline | Acylation | rasayanjournal.co.in |

| Hydrazine (B178648) Hydrate (with Chalcone (B49325) precursor) | Pyrazoline | Cyclocondensation | mdpi.comkoreascience.kr |

| Urea (with Chalcone precursor) | Pyrimidinone | Cyclocondensation | ijprs.com |

Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Azetidinones, Pyrazoles)

This compound is a key precursor in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in many biologically active compounds. nih.govclockss.orgscience.gov Its utility in forming these structures stems from its ability to react with a range of nitrogen-based nucleophiles.

Azetidinones: The 2-azetidinone, or β-lactam, ring is a core structural component of numerous antibiotic agents. nih.govderpharmachemica.com The synthesis of 3-chloro-substituted monocyclic β-lactams, in particular, has been shown to yield compounds with potent antibacterial and other biological activities. nih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the azetidinone ring. mdpi.com In this context, this compound can be reacted with a base, such as triethylamine, to generate a highly reactive ketene in situ. This ketene can then undergo cycloaddition with various imines to afford the corresponding β-lactam derivatives. The presence of the 3-chlorophenyl substituent can modulate the electronic properties and biological activity of the final azetidinone product. The general reaction involves the cyclization of Schiff bases with a chloroacetyl chloride derivative in the presence of a base. derpharmachemica.comnih.gov

Pyrazoles: Pyrazole (B372694) derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of therapeutic applications. researchgate.netmdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can serve as a 1,3-dielectrophilic synthon. For instance, its reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolidinone derivatives, which can be further functionalized or aromatized to the corresponding pyrazoles. The acryloyl moiety provides the three-carbon backbone necessary for the pyrazole ring formation. Research on related acryloyl chlorides has demonstrated their utility in constructing a wide variety of nitrogen heterocycles through reactions with different nitrogen nucleophiles. ekb.eg

| Heterocycle | Synthetic Approach | Role of this compound |

|---|---|---|

| Azetidinones (β-lactams) | [2+2] cycloaddition (Staudinger synthesis) | In situ generation of a substituted ketene for reaction with imines. |

| Pyrazoles | Condensation with hydrazines | Acts as a three-carbon building block (1,3-dielectrophile). |

Utilization in the Formation of Oxygen-Containing Heterocycles (e.g., Coumarin (B35378) Derivatives)

This compound is also instrumental in the synthesis of oxygen-containing heterocycles, with coumarin derivatives being a prominent example. Coumarins are a class of benzopyrone compounds found in many plants and possess a wide range of biological activities. scispace.comresearchgate.net

The synthesis of 3-substituted coumarins can be achieved through various condensation reactions. nih.gov One such method involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. A pertinent example is the Claisen-Schmidt condensation of a 3-acetylcoumarin (B160212) with a substituted benzaldehyde. scispace.com While this is an indirect application, a more direct route would involve the reaction of this compound with a phenol (B47542) or a substituted phenol. For instance, in a Pechmann-type condensation, the acryloyl chloride could react with a phenol in the presence of a Lewis acid catalyst to yield a 3-(3-chlorophenyl)-substituted coumarin. The reaction of phenols with substituted malonic acids in the presence of zinc chloride and phosphorus oxychloride is a known route to 3-substituted 4-hydroxycoumarins. researchgate.net The electrophilic nature of the acyl chloride in this compound makes it a suitable reactant for Friedel-Crafts acylation of activated aromatic systems like phenols, leading to the formation of the coumarin scaffold. A study on the synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one demonstrates the feasibility of incorporating a substituted acryloyl moiety into the coumarin structure. scispace.com

Building Block for Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. The acryloyl chloride moiety can react with various sulfur-based nucleophiles to form key intermediates for the construction of these ring systems. For example, reaction with thiourea (B124793) or substituted thioureas can lead to the formation of pyrimidinethione derivatives. ekb.eg

Furthermore, the reaction of this compound with a compound containing both a thiol and an amine group, such as 2-aminothiophenol, can be a pathway to benzothiazepine (B8601423) derivatives. The reaction would likely proceed through initial acylation of the more nucleophilic amine, followed by an intramolecular Michael addition of the thiol to the α,β-unsaturated system. This type of cyclization is a common strategy for the synthesis of seven-membered heterocyclic rings. The use of related acryloyl isothiocyanates, which can be generated from acryloyl chlorides, as precursors for various sulfur-containing heterocycles has been reported, highlighting the potential of this compound in this area of synthesis. ekb.eg

Role in Polymer Chemistry Research

This compound is a valuable monomer precursor in polymer chemistry. Its ability to be converted into a polymerizable monomer allows for the introduction of the 3-chlorophenyl group into polymer backbones, thereby imparting specific properties to the resulting materials.

Preparation of Acrylate Monomers and Functionalized Polyacrylates

The primary application of acryloyl chloride and its derivatives in polymer chemistry is in the synthesis of acrylate monomers. wikipedia.orgnih.gov this compound can be readily reacted with a variety of alcohols or phenols to produce the corresponding acrylate esters. This esterification reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting monomer, a (2E)-3-(3-chlorophenyl)acrylate, can then be polymerized through free-radical polymerization or other controlled polymerization techniques to yield a functionalized polyacrylate.

The presence of the 3-chlorophenyl group in the polymer side chain can significantly influence the properties of the polyacrylate. For example, it can enhance the thermal stability, modify the refractive index, and introduce a degree of hydrophobicity to the polymer. These modified properties make such polymers potentially useful in applications such as specialty coatings, optical materials, and advanced composites. The synthesis of a variety of functional (meth)acrylate esters via the reaction of (meth)acryloyl chloride with alcohols demonstrates the broad applicability of this synthetic route. rsc.org

| Reactant | Product | Significance |

|---|---|---|

| Alcohol (R-OH) | (2E)-3-(3-Chlorophenyl)acrylate monomer | Introduces the 3-chlorophenyl functionality into a polymerizable unit. |

| (2E)-3-(3-Chlorophenyl)acrylate monomer | Functionalized Polyacrylate | Polymer with potentially enhanced thermal stability and modified optical properties. |

Crosslinking Agent in Polymer Synthesis

While this compound is primarily a precursor to monofunctional monomers, its structure offers potential for use in crosslinking applications. The acyl chloride group is highly reactive and can undergo reactions with functional groups present in a polymer backbone, such as hydroxyl or amine groups. This would lead to the grafting of the (2E)-3-(3-chlorophenyl)acryloyl moiety onto the polymer chain. The appended carbon-carbon double bond would then be available for subsequent polymerization or crosslinking reactions.

Alternatively, if a diol or a polyol is used in the initial esterification reaction, a di- or multi-functional acrylate monomer can be synthesized. These multifunctional monomers are key components in the formation of crosslinked polymer networks. Such networks are characterized by their insolubility, high thermal stability, and improved mechanical properties. Poly(acryloyl chloride) itself is a reactive polymer that can be used for chemical modifications and grafting reactions, indicating the high reactivity of the acyl chloride group in a polymeric system. polysciences.com

Precursor in Complex Molecule Synthesis

Beyond its use in the synthesis of heterocycles and polymers, this compound serves as a versatile precursor for the synthesis of more complex organic molecules. The combination of the reactive acyl chloride and the α,β-unsaturated system allows for a wide range of transformations.

The acyl chloride can be converted into a variety of other functional groups, such as amides, esters, and ketones, through reactions with appropriate nucleophiles. The carbon-carbon double bond can participate in various addition reactions, including Michael additions, halogenations, and epoxidations. Furthermore, the 3-chlorophenyl group can be a site for further functionalization through aromatic substitution reactions, or it can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form more elaborate molecular architectures. This multi-faceted reactivity makes this compound a valuable starting material for the construction of complex target molecules in areas such as medicinal chemistry and materials science. The synthesis of acryloyl chloride itself is a focus of research due to its importance in the acrylate and polymer industries. dntb.gov.uanih.govresearchgate.net

Intermediate in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. One established strategy for achieving this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. The high reactivity of the acyl chloride functional group in this compound makes it a suitable candidate for reaction with chiral auxiliaries.

For instance, chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine, which contain nucleophilic hydroxyl or amino groups, can react with acyl chlorides to form chiral amides or esters. organic-chemistry.org The resulting adducts, now containing a chiral center, can undergo various diastereoselective reactions. The bulky and electronically defined nature of the (2E)-3-(3-chlorophenyl)acryloyl moiety would be expected to influence the stereochemical outcome of these reactions.

A general reaction scheme for the use of a chiral auxiliary with an acyl chloride is as follows:

Acylation: The chiral auxiliary (Xc-OH or Xc-NH2) reacts with this compound to form a chiral amide or ester.

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction, such as an alkylation or a Michael addition, where the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule.

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound, and the auxiliary can often be recovered and reused.

While no specific examples utilizing this compound are readily found, the principle remains a viable synthetic strategy. The properties of the resulting chiral compounds would be influenced by the 3-chlorophenyl substituent.

Table 1: Common Chiral Auxiliaries and Their Potential Reaction with this compound

| Chiral Auxiliary | Functional Group for Acylation | Potential Chiral Adduct |

| Evans' Oxazolidinones | Secondary Amine | Chiral N-Acyl Oxazolidinone |

| Pseudoephedrine | Secondary Amine | Chiral Amide |

| (1R,2S)-(-)-Norephedrine | Primary Amine, Secondary Alcohol | Chiral Amide or Ester |

| (S)-(-)-1-Phenylethylamine | Primary Amine | Chiral Amide |

Role in the Development of Ligands and Catalysts

The development of novel ligands and catalysts is crucial for advancing asymmetric catalysis. The structure of this compound suggests its potential as a precursor for chiral ligands. The acryloyl group can serve as a scaffold to which chiral entities can be attached. Furthermore, the double bond and the aromatic ring can be functionalized to create ligands with specific steric and electronic properties suitable for metal coordination.

Cinnamic acid derivatives, which are structurally related to this compound, have been used in the synthesis of ligands for various catalytic reactions. For example, the double bond can be used in cycloaddition reactions or be epoxidized and then opened with a nucleophile to introduce chirality. The resulting chiral molecules can be designed to coordinate with metal centers, forming chiral catalysts.

Although direct research on the use of this compound in this context is scarce, the general principles of ligand design suggest its potential. The synthesis of a chiral ligand from this precursor could involve:

Reaction with a Chiral Moiety: The acyl chloride can be reacted with a chiral amine or alcohol to introduce a stereocenter.

Modification of the Backbone: The double bond or the aromatic ring can be further functionalized to introduce coordinating groups, such as phosphines, amines, or thiols.

Metal Complexation: The resulting chiral ligand can then be complexed with a transition metal to form a chiral catalyst.

The 3-chloro substituent on the phenyl ring would likely influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex.

Table 2: Potential Functionalizations of this compound for Ligand Synthesis

| Reaction Type | Reagent/Catalyst | Potential Functionalized Product |

| Heck Coupling | Aryl Halide, Palladium Catalyst | Arylated Acryloyl Derivative |

| Michael Addition | Chiral Nucleophile | Chiral Alkylated Acryloyl Derivative |

| Diels-Alder Reaction | Chiral Diene | Chiral Cycloadduct |

| Epoxidation/Ring Opening | m-CPBA, Chiral Nucleophile | Chiral Dihydroxy Derivative |

Derivatization and Structural Modification Studies Involving 2e 3 3 Chlorophenyl Acryloyl Chloride

Amidation and Esterification Studies

The high reactivity of the acyl chloride functional group makes (2E)-3-(3-Chlorophenyl)acryloyl chloride an excellent starting material for the synthesis of corresponding amides and esters. These reactions, typically involving nucleophilic acyl substitution, are fundamental in creating diverse molecular libraries.

The reaction of this compound with primary or secondary amines readily yields N-substituted amides. The process is generally rapid and high-yielding. These reactions are often carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic reaction. hud.ac.ukresearchgate.net A base, commonly triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed. hud.ac.uk The general procedure involves the dropwise addition of the acyl chloride to a stirred solution of the amine and the base. hud.ac.uk The resulting amide can often be isolated through precipitation by adding water, followed by filtration and washing. hud.ac.uk

The scope of this reaction is broad, allowing for the synthesis of a wide array of amides by varying the amine component. This includes reactions with simple alkylamines, anilines, and more complex heterocyclic amines, leading to products with diverse structural and electronic properties.

Table 1: Examples of Amide Synthesis from this compound

| Amine Reactant | Product Name |

| Aniline (B41778) | (2E)-N-phenyl-3-(3-chlorophenyl)acrylamide |

| Benzylamine | (2E)-N-benzyl-3-(3-chlorophenyl)acrylamide |

| Pyrrolidine | (2E)-1-(pyrrolidin-1-yl)-3-(3-chlorophenyl)prop-2-en-1-one |

| Morpholine | (2E)-1-(morpholino)-3-(3-chlorophenyl)prop-2-en-1-one |

Similar to amidation, this compound reacts efficiently with alcohols and phenols to form esters. This esterification process is a standard method for converting alcohols to their corresponding acrylate (B77674) esters. wikipedia.org The reaction conditions are analogous to those used for amidation, typically involving an inert solvent and a base (like triethylamine) to act as an acid scavenger. researchgate.net For sensitive substrates, the reaction is performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. hud.ac.uk

The choice of alcohol can range from simple alkanols to polyols and phenols, allowing for the introduction of the (2E)-3-(3-chlorophenyl)acryloyl group into a variety of molecular scaffolds. The properties of the resulting esters can be fine-tuned by the nature of the alcohol's R-group. It is crucial to use anhydrous solvents, as acyl chlorides are moisture-sensitive and can hydrolyze back to the less reactive carboxylic acid. researchgate.netreddit.com

Table 2: Examples of Ester Synthesis from this compound

| Alcohol/Phenol (B47542) Reactant | Product Name |

| Methanol | Methyl (2E)-3-(3-chlorophenyl)acrylate |

| Ethanol | Ethyl (2E)-3-(3-chlorophenyl)acrylate |

| Phenol | Phenyl (2E)-3-(3-chlorophenyl)acrylate |

| 4-Hydroxybenzoic acid | 4-(((2E)-3-(3-chlorophenyl)acryloyl)oxy)benzoic acid |

Formation of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds that serve as precursors for various flavonoids and heterocyclic systems. ekb.eg

The Claisen-Schmidt condensation is a classic method for synthesizing chalcones. researchgate.net It involves the base- or acid-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone (with at least one α-hydrogen). wikipedia.orgnih.gov For instance, a typical synthesis of a chalcone related to the title compound would involve the reaction of 3-chlorobenzaldehyde (B42229) with a substituted acetophenone.

While this compound is not a direct substrate for the Claisen-Schmidt condensation, it serves as a precursor to chalcone structures through an alternative and more direct pathway: Friedel-Crafts acylation. In this approach, the acyl chloride reacts with an electron-rich aromatic compound (e.g., benzene (B151609), toluene (B28343), anisole) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction directly forms the chalcone skeleton by creating a new carbon-carbon bond between the acyl group and the aromatic ring, yielding a 1,3-diaryl-2-propen-1-one structure.

The Friedel-Crafts acylation route using this compound provides a powerful tool for creating a diverse library of chalcone derivatives. Structural diversification is readily achieved by varying the aromatic substrate used in the acylation reaction. The electronic and steric properties of substituents on the aromatic ring influence the reaction's regioselectivity and yield, and ultimately define the characteristics of the resulting chalcone.

For example, using benzene as the substrate yields the parent chalcone for this series, while using substituted benzenes like anisole (B1667542) or toluene introduces methoxy (B1213986) or methyl groups, respectively, into one of the aryl rings of the chalcone. This modularity allows for the systematic modification of the chalcone scaffold. nih.gov These modifications are instrumental in tuning the molecule's electronic properties and three-dimensional shape.

Table 3: Structural Diversification of Chalcones via Friedel-Crafts Acylation

| Aromatic Substrate | Lewis Acid Catalyst | Product Name |

| Benzene | AlCl₃ | (2E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one |

| Toluene | AlCl₃ | (2E)-1-(p-tolyl)-3-(3-chlorophenyl)prop-2-en-1-one |

| Anisole | AlCl₃ | (2E)-1-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

| Naphthalene | AlCl₃ | (2E)-1-(naphthalen-2-yl)-3-(3-chlorophenyl)prop-2-en-1-one |

Synthesis of Other Key Intermediates

Beyond amides, esters, and chalcones, this compound is a precursor for other valuable synthetic intermediates. Its reactivity can be harnessed to build more complex molecular architectures.

One of the simplest transformations is hydrolysis. The acyl chloride reacts readily with water to produce the corresponding carboxylic acid, (2E)-3-(3-chlorophenyl)acrylic acid. wikipedia.org This acid is itself a stable and useful intermediate for further reactions, such as different types of coupling reactions or esterifications under milder conditions (e.g., Fischer esterification).

Furthermore, the acryloyl moiety is employed in the N-acylation of complex heterocyclic systems. For example, research has shown the synthesis of 1-acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one, where an acryloyl group is attached to the nitrogen atom of a substituted piperidin-4-one ring. nih.gov This demonstrates the utility of acryloyl chlorides in modifying the core structure of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. Such modifications can significantly alter the biological and physical properties of the parent molecule.

Precursors to Biologically Relevant Scaffolds

The primary application of this compound in medicinal chemistry is its use as a precursor to synthesize molecules with potential biological activity. The cinnamoyl scaffold is a well-known pharmacophore present in many natural and synthetic compounds. By reacting the acyl chloride with various nucleophiles, chemists can readily generate libraries of derivatives for biological screening.

The most common reaction involves the acylation of amines and alcohols to form the corresponding amides and esters. wikipedia.org More complex and biologically significant structures, particularly heterocycles, are synthesized by reacting this compound with binucleophiles—molecules containing two nucleophilic centers. ekb.eg For example, reaction with ortho-substituted anilines (such as 2-aminophenols or 1,2-phenylenediamines) can lead to the formation of fused heterocyclic systems like benzoxazoles and benzodiazepines, respectively. These scaffolds are prevalent in a vast number of pharmaceuticals. mdpi.com

The table below illustrates the synthesis of various biologically relevant scaffolds from this compound.

| Nucleophilic Reactant | Resulting Scaffold | Potential Biological Relevance |

| Substituted Anilines | N-Aryl-(2E)-3-(3-chlorophenyl)acrylamides | Anticonvulsant, Antimicrobial |

| 2-Aminophenol | 2-((E)-2-(3-chlorophenyl)vinyl)-4H-benzo[d] nih.govscbt.comoxazine | Anticancer, Anti-inflammatory |

| 1,2-Phenylenediamine | 4-((E)-2-(3-chlorophenyl)vinyl)-1,5-benzodiazepine | Anxiolytic, Antipsychotic |

| Hydrazine (B178648) Hydrate | Pyrazolidinone derivatives | Anti-inflammatory, Analgesic |

| Thiosemicarbazide | Thiadiazole derivatives | Antifungal, Antimicrobial |

Derivatization for Material Science Research

In material science, this compound is a valuable monomer precursor for the development of functional polymers. The derivatization process typically involves two stages: first, the acyl chloride is reacted with a molecule containing a functional group (like a hydroxyl or amino group) to form a stable acrylate or acrylamide (B121943) monomer. nih.gov This new monomer incorporates the (2E)-3-(3-chlorophenyl)acryloyl moiety.

In the second stage, this monomer can undergo polymerization, often via free-radical polymerization across the carbon-carbon double bond, to form a homopolymer or be co-polymerized with other monomers. wikipedia.org The presence of the 3-chlorophenyl group in the polymer backbone can impart specific properties such as increased thermal stability, altered refractive index, and enhanced hydrophobicity, making these materials suitable for applications in specialty coatings, optical fibers, and other advanced materials. nih.gov

The following table details examples of derivatization for material science applications.

| Reactant | Resulting Monomer | Polymer Application |

| Hydroxyethyl Methacrylate | 2-(((2E)-3-(3-chlorophenyl)acryloyl)oxy)ethyl methacrylate | Cross-linking agent in copolymers |

| Aniline | N-phenyl-(2E)-3-(3-chlorophenyl)acrylamide | Synthesis of thermally stable polymers |

| Cardanol | Cardanyl (2E)-3-(3-chlorophenyl)acrylate | Bio-based polymers and composites |

| Propargyl alcohol | Prop-2-yn-1-yl (2E)-3-(3-chlorophenyl)acrylate | Post-polymerization modification via "click chemistry" |

Exploration of Novel Analogues through Chemical Transformations

Beyond its use in creating amides, esters, and linear polymers, this compound is a substrate for exploring novel chemical transformations to generate unique molecular analogues. The conjugated system of the cinnamoyl group allows it to participate in various pericyclic and addition reactions.

For instance, the electron-deficient double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of complex cyclic and bicyclic structures. It can also undergo Michael addition with various nucleophiles, adding functionality at the β-position of the carbonyl group.

Furthermore, reaction with specific reagents can lead to the construction of diverse heterocyclic systems. Treatment with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, while reactions with substituted hydrazines can be directed to form pyrazole-based compounds. These transformations significantly expand the chemical space accessible from this starting material, providing novel analogues for further investigation in various scientific fields. ekb.eg

| Reaction Type | Reagent(s) | Resulting Analogue Class |

| Cycloaddition | Cyclopentadiene | Bicyclic Diels-Alder adducts |

| Michael Addition | Malonates, Amines | β-substituted propionyl chloride derivatives |

| Heterocycle Synthesis | Hydroxylamine | Isoxazole derivatives |

| Heterocycle Synthesis | Phenylhydrazine | N-Phenylpyrazole derivatives |

Computational and Theoretical Investigations of 2e 3 3 Chlorophenyl Acryloyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecules like (2E)-3-(3-Chlorophenyl)acryloyl chloride. These methods, rooted in quantum mechanics, are employed to determine the electronic structure and energy of the molecule, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for compounds analogous to this compound typically utilize functionals like B3LYP to approximate the exchange-correlation energy. nih.govmdpi.com These studies allow for the determination of various electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. For related chloro-substituted aromatic and organic compounds, DFT calculations have been successfully used to analyze molecular structure, vibrational frequencies, and electronic spectra, providing a strong basis for predicting the properties of the title compound. mdpi.com

The insights from DFT can elucidate how the presence of the chlorine atom on the phenyl ring and the acryloyl chloride moiety influence the molecule's reactivity. For instance, the calculated HOMO-LUMO energy gap can be an indicator of the molecule's kinetic stability and chemical reactivity.

Geometry Optimization and Energetic Analysis

A critical step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. For molecules structurally similar to this compound, DFT methods, such as B3LYP with basis sets like 6-31G*, are employed to determine the most stable three-dimensional structure. mdpi.com This process yields important data on bond lengths, bond angles, and dihedral angles.

Energetic analysis, performed on the optimized geometry, provides the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers. For a series of trinuclear Cu(II) polymorphs, DFT calculations at the B3LYP/6-31G* level were used to determine that the triclinic form was the most stable in a vacuum, with other polymorphs being higher in energy by 6.9 to 7.8 kcal/mol. mdpi.com Similar analyses for this compound would reveal its thermodynamic stability.

| Parameter | Representative Value for Analogous Structures |

| Method | DFT (B3LYP/6-31G*) |

| Relative Energy | 0.0 kcal/mol (for the most stable conformer) |

| Bond Length (C=O) | ~1.19 Å |

| Bond Length (C-Cl of acyl) | ~1.80 Å |

| Bond Angle (C-C-Cl of acyl) | ~120° |

Note: The data in this table is representative of values obtained for structurally related compounds and serves as an estimation for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the step-by-step pathways of chemical reactions involving this compound. These studies can help to distinguish between different possible reaction mechanisms, such as SN2 or addition-elimination pathways in solvolysis reactions of similar compounds like cinnamoyl chloride. orientjchem.org

Transition State Analysis of Reactions

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. Computational methods can locate these transition states on the potential energy surface. For the Menshutkin reaction involving substituted chloromethyl tetrahydrofuran (B95107) derivatives, DFT calculations have been used to determine the energy barrier of the transition state. nih.gov For instance, the activation energy for the reaction of methyl chloride with trimethylamine (B31210) was found to be significantly lower in solvent than in the gas phase, highlighting the role of the environment in reaction kinetics. nih.gov A similar approach for this compound would involve modeling its reaction with a nucleophile to find the transition state and calculate the activation energy, which governs the reaction rate.

| Reaction Parameter | Representative Value for Analogous Reactions |

| Computational Method | DFT (B3LYP/6-31+G**) |

| Activation Energy (Gas Phase) | ~15-20 kcal/mol |

| Activation Energy (in Chloroform) | ~7-12 kcal/mol |

| Activation Energy (in Water) | ~5-10 kcal/mol |

Note: This table presents illustrative activation energy values based on studies of related chloroalkane reactions to demonstrate the effect of solvent on reaction barriers. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This provides a detailed picture of the energy changes along the reaction pathway. Quantum chemical calculations can be used to construct these energy profiles. For the SN2 reaction between chloromethane (B1201357) and a chloride ion, quantum computing algorithms have been applied to describe the potential energy surface of the reaction pathway. arxiv.org This level of detailed mapping for reactions of this compound would reveal the energy maxima and minima along the reaction coordinate, offering a comprehensive understanding of the reaction dynamics.

Conformational Analysis Studies

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis involves studying the relative energies and stabilities of these different conformers. For molecules like the related 1,2-dichloroethane, computational methods combined with Raman spectroscopy have been used to study the energy difference between the gauche and anti isomers. nih.gov

For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the vinyl group and the bond between the vinyl group and the carbonyl carbon, would lead to different conformers. Theoretical calculations would be used to optimize the geometry of each possible conformer and calculate their relative energies. This analysis would predict the most stable conformation of the molecule and the energy barriers to rotation between different conformers, which are crucial for understanding its structural preferences and reactivity.

Electronic Structure and Reactivity Predictions

The electronic characteristics and reactivity of this compound have been elucidated through sophisticated computational techniques. These theoretical investigations provide invaluable insights into the molecule's behavior at a subatomic level, offering a predictive understanding of its chemical properties. The primary methods employed in this analysis are Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, which together paint a detailed picture of the compound's electronic landscape and its propensity for chemical interaction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical in determining the kinetic stability and reactivity of a molecule.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies, though not found specifically for this isomer, on structurally similar compounds allow for a qualitative prediction of its FMO properties. It is anticipated that the HOMO would be primarily localized over the cinnamoyl system, including the phenyl ring and the acryloyl double bond, which are electron-rich regions. The LUMO, on the other hand, is expected to be distributed over the carbonyl group of the acryloyl chloride moiety, which is an electron-deficient center.

The presence of the chlorine atom on the phenyl ring is expected to influence the energies of the frontier orbitals. As an electron-withdrawing group, it would likely lower the energy of both the HOMO and LUMO. The precise energy values for this compound would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of Chemical Reactivity and Kinetic Stability |

Note: The values presented in this table are hypothetical and are based on trends observed for structurally similar molecules. Specific experimental or computational data for this compound is not available in the referenced literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the MEP map represent varying electrostatic potential values.

Typically, regions of negative electrostatic potential, depicted in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons and π-systems. Conversely, regions of positive electrostatic potential, shown in shades of blue, signify a deficiency of electron density and are prone to nucleophilic attack. These are usually found around atomic nuclei, particularly hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map is expected to reveal several key features:

Negative Potential: The most negative electrostatic potential is anticipated to be located around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. The π-electron cloud of the phenyl ring and the carbon-carbon double bond would also exhibit a negative potential, albeit to a lesser extent.

Positive Potential: The most positive electrostatic potential is predicted to be centered on the carbonyl carbon atom, which is highly electron-deficient due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms of the acryloyl chloride group. The hydrogen atoms of the phenyl ring and the vinyl group will also exhibit positive potential.

This distribution of electrostatic potential highlights the primary sites for chemical reactions. Nucleophiles would preferentially attack the carbonyl carbon, which is the most electrophilic site. Electrophiles, on the other hand, would be attracted to the carbonyl oxygen and the π-system of the aromatic ring.

Table 2: Predicted Molecular Electrostatic Potential Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Susceptibility To |

| Carbonyl Oxygen | Highly Negative | Red | Electrophilic Attack |

| Phenyl Ring (π-system) | Negative | Yellow/Green | Electrophilic Attack |

| Carbonyl Carbon | Highly Positive | Blue | Nucleophilic Attack |

| Hydrogen Atoms | Positive | Light Blue/Green | Nucleophilic Interaction |

Note: The predictions in this table are based on the fundamental principles of molecular electrostatic potential and established trends for similar functional groups. A precise MEP map would require specific computational modeling for this compound.

Analytical Methodologies in the Research of 2e 3 3 Chlorophenyl Acryloyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of (2E)-3-(3-Chlorophenyl)acryloyl chloride and its derivatives, offering non-destructive and highly detailed information about their chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize the parent acyl chloride and its various derivatives, such as esters and amides. analis.com.mynih.gov

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For this compound and its derivatives, the spectrum is characterized by distinct signals for the aromatic and vinylic protons. The trans configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons (Hα and Hβ). nih.gov The protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the aromatic region.

Vinylic Protons: The protons on the carbon-carbon double bond (α,β-unsaturated system) typically resonate at specific chemical shifts. For instance, in a similar compound, (E)-ethyl 3-(3-chlorophenyl)acrylate, the vinylic protons appear as doublets at approximately δ 6.44 (d, J = 16.2 Hz) and δ 7.61 (d, J = 15.6 Hz). rsc.org

Aromatic Protons: The protons of the chlorophenyl group exhibit signals in the aromatic region of the spectrum, typically between δ 7.20 and δ 7.60 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include the carbonyl carbon of the acyl chloride group, the carbons of the double bond, and the carbons of the aromatic ring.

Carbonyl Carbon: The carbonyl carbon (C=O) of the acyl chloride is highly deshielded and appears significantly downfield. In related quinoline-chalcone hybrids, the enone carbonyl carbon appears around 1727–1731 cm⁻¹ in IR, with corresponding ¹³C NMR signals. nih.gov For derivatives like ethyl 2-cyano-3-phenylacrylate, the carbonyl carbon signal is observed around δ 162.5 ppm. rsc.org

Alkene Carbons: The carbons of the C=C double bond show characteristic signals in the olefinic region of the spectrum.

Aromatic Carbons: The carbons of the 3-chlorophenyl ring will show distinct signals, with their chemical shifts influenced by the chloro-substituent.

| ¹H NMR Data for a (2E)-3-(3-Chlorophenyl)acrylate Derivative | |

| Proton Type | Approximate Chemical Shift (δ ppm) |

| Vinylic Hα | 6.44 (d, J ≈ 16 Hz) |

| Vinylic Hβ | 7.61 (d, J ≈ 16 Hz) |

| Aromatic Protons | 7.29-7.52 (m) |

| Data inferred from (E)-ethyl 3-(3-chlorophenyl)acrylate rsc.org |

| Expected ¹³C NMR Data for this compound Derivatives | |

| Carbon Type | Approximate Chemical Shift (δ ppm) |